molecular formula C10H14Br2O B1630465 (+)-3,9-Dibromocamphor CAS No. 10293-10-4

(+)-3,9-Dibromocamphor

Cat. No. B1630465
CAS RN: 10293-10-4
M. Wt: 310.03 g/mol
InChI Key: DCDNKSJBRIJYEC-UHFFFAOYSA-N
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Description

(+)-3,9-Dibromocamphor is a chiral organic compound with the molecular formula C<sub>10</sub>H<sub>15</sub>Br<sub>2</sub>O. It belongs to the camphor family and exhibits interesting stereochemistry due to its bromine substituents. The compound is commonly used in synthetic chemistry and pharmaceutical research.





  • Synthesis Analysis

    The synthesis of (+)-3,9-Dibromocamphor involves bromination of camphor at the 3 and 9 positions. Various methods can be employed, including N-bromosuccinimide (NBS) or other brominating agents. The reaction typically occurs under mild conditions and yields the desired product.





  • Molecular Structure Analysis

    (+)-3,9-Dibromocamphor has a bicyclic structure, with a camphor backbone and two bromine atoms attached at positions 3 and 9. The stereochemistry of the compound is crucial for its biological activity and reactivity.





  • Chemical Reactions Analysis

    (+)-3,9-Dibromocamphor can undergo substitution reactions, such as nucleophilic substitution at the bromine positions. It can also participate in Diels-Alder reactions or other cycloadditions due to its bicyclic structure.





  • Physical And Chemical Properties Analysis



    • Physical Properties : (+)-3,9-Dibromocamphor is a white crystalline solid with a characteristic odor. It has a melting point around 100-110°C.

    • Chemical Properties : It is soluble in organic solvents and reacts with nucleophiles due to the bromine atoms.




  • Scientific Research Applications

    Synthesis and Chemical Properties

    • Enantiospecific Synthesis : A study by Martínez et al. (2004) presented a method for the enantiospecific synthesis of 9,10-dihalocamphors, including (+)-9,10-dibromocamphor. This method, based on a stereocontrolled tandem electrophilic addition and Wagner-Meerwein rearrangement, offers a general approach for preparing mixed dihalides and chiral intermediates from readily accessible 9-halocamphors (Martínez et al., 2004).

    Applications in Neuroscience

    • Calcium Indicators for Neural Activity Imaging : Studies on genetically encoded calcium indicators (GECIs), like GCaMP, have revolutionized neuroscience research. Inoue (2020) and Akerboom et al. (2012) discuss the development of GECIs, including their application in visualizing neuronal and network activity in living tissue. These indicators enable direct optical interrogation of complex brain circuit dynamics (Inoue, 2020); (Akerboom et al., 2012).

    • Imaging Techniques for Deep Brain Circuitry : Girven and Sparta (2017) elaborate on advancements in imaging techniques such as two-photon microscopy and fiber photometry. These techniques are pivotal for understanding calcium activity in deep brain regions, offering insights into the inner workings of the brain (Girven & Sparta, 2017).

    Electron Circular Dichroism and Quantum Chemistry

    • Electron Helicity in Bromocamphor and Dibromocamphor : Scheer et al. (2006) explored the electron-circular dichroism in bromocamphor and dibromocamphor. The study focused on electron helicity density and used electron transmission spectroscopy and quantum chemical calculations to investigate the chiral asymmetry and helicity densities in these compounds (Scheer et al., 2006).

    Other Relevant Studies

    • Neuroimaging Studies of Aging : Fennema-Notestine et al. (2007) conducted neuroimaging studies to investigate normal aging and Alzheimer's disease, showcasing the potential of multi-site clinical imaging studies. This research highlights the relevance of advanced imaging techniques in understanding brain structure and function (Fennema-Notestine et al., 2007).

    • Drug Discovery Perspectives : Drews (2000) offers an insightful perspective on drug discovery, emphasizing the role of chemistry and pharmacology. This research provides context for the broader application of chemical compounds, including dibromocamphor, in the development of new drugs and therapies (Drews, 2000).

    Safety And Hazards

    (+)-3,9-Dibromocamphor is considered hazardous due to its bromine content. It may cause skin and eye irritation. Proper handling, protective equipment, and disposal procedures are essential.




  • Future Directions

    Research on (+)-3,9-Dibromocamphor should explore its applications in asymmetric synthesis, catalysis, and medicinal chemistry. Investigating its biological activity and potential therapeutic uses would be valuable.




    Remember that this analysis is based on existing knowledge, and further studies may provide additional insights. For a more detailed examination, consult relevant scientific papers12.


    properties

    IUPAC Name

    (1R,3S,4S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H14Br2O/c1-9-4-3-6(7(12)8(9)13)10(9,2)5-11/h6-7H,3-5H2,1-2H3/t6-,7+,9+,10?/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DCDNKSJBRIJYEC-MZIHZIJQSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC12CCC(C1(C)CBr)C(C2=O)Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@@]12CC[C@@H](C1(C)CBr)[C@@H](C2=O)Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H14Br2O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID101141856
    Record name (1R,3S,4S,7R)-3-Bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID101141856
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    310.03 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    CID 13783905

    CAS RN

    10293-10-4
    Record name (1R,3S,4S,7R)-3-Bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=10293-10-4
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name (1R,3S,4S,7R)-3-Bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID101141856
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name (+)-3,9-Dibromocamphor
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    70
    Citations
    UN Sundram, KF Albizati - The Journal of Organic Chemistry, 1991 - ACS Publications
    The fragmentation of 9-bromobornan-2-ol derivatives is dependent on both the orientation and identity of the leaving group at the 2-position. This has led to a synthesis of compounds …
    Number of citations: 8 pubs.acs.org
    AM Scheer, GA Gallup, TJ Gay - Journal of Physics B: Atomic …, 2006 - iopscience.iop.org
    We investigate the causes of electron-circular dichroism (ECD) in bromocamphor and dibromocamphor, focusing specifically on the electron helicity density of the target. Using electron …
    Number of citations: 12 iopscience.iop.org
    MKC Wong - 1996 - open.library.ubc.ca
    The use of (-)-camphor (ent-9) as an enantiopure intermediate in pseudoguaianolide and limonoid synthesis and further aspects of the chemistry df 4-methylcamphor (87) are presented …
    Number of citations: 4 open.library.ubc.ca
    V Vaillancourt, MR Agharahimi… - The Journal of …, 1991 - ACS Publications
    The syntheses of (-)-furodysin ((-)-2a) and (-)-furodysinin ((-)-3a) in four steps starting from (+)-9-bromocamphor (18) has been accomplished, thus establishing the absolute …
    Number of citations: 58 pubs.acs.org
    JH Hutchinson - 1985 - open.library.ubc.ca
    (+)-9, 10-Dibromocamphor 3̲7̲, prepared in three steps from (+)-3-e̲n̲d̲o̲-bromocamphor 1̲5̲a̲, was found to undergo facile ring cleavage to provide the cyclopentanoid ring …
    Number of citations: 5 open.library.ubc.ca
    JH Johnson - 1974 - search.proquest.com
    CO y rect structure “followed sixty years of effort beginni ng with Dumas" determinati on of the molecul ar formula." The accuracy of Bredt's structural ass i gnment was confirmed by …
    Number of citations: 0 search.proquest.com
    P Cachia, N Darby, CR Eck, T Money - Journal of the Chemical Society …, 1976 - pubs.rsc.org
    Recent investigations have shown that direct bromination of (+)-3,3-dibromocamphor provides a mixture of (+)-3,3,8-tribromocamphor, 1,7-dibromo-3,3,4-trimethylnorbornan-2-one, and …
    Number of citations: 16 pubs.rsc.org
    WM Dadson, M Lam, T Money… - Canadian Journal of …, 1983 - cdnsciencepub.com
    Regiospecific bromination and debromination reactions have been used to provide a synthetic route from camphor to optically active 8,10- and 9,10-disubstituted camphor derivatives. …
    Number of citations: 33 cdnsciencepub.com
    MR Agharahimi, NA LeBel - The Journal of Organic Chemistry, 1995 - ACS Publications
    (-)-Monoterpenylmagnolol (3) was synthesized in eight steps from (+)-3, 9-dibromocamphor (4) and the bis (methoxymethyl) ether (22) of 3-(4-hydroxyphenyl)-l-propanol. Fragmentation …
    Number of citations: 75 pubs.acs.org
    PJ Cachia - 1980 - open.library.ubc.ca
    Camphor has been functionalized at the C-(8) position by treating (+)-3, 3-dibromocamphor with bromine and chlorosulphonic acid. A mechanistic rationalization is proposed for this …
    Number of citations: 5 open.library.ubc.ca

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